REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.CC(C)([O-])C.[Na+].C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1.[F:59][C:60]([F:70])([F:69])[O:61][C:62]1[CH:67]=[CH:66][C:65](Br)=[CH:64][CH:63]=1>C1(C)C=CC=CC=1>[F:59][C:60]([F:69])([F:70])[O:61][C:62]1[CH:67]=[CH:66][C:65]([N:1]2[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)=[CH:64][CH:63]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.588 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
Pd(II)acetate
|
Quantity
|
0.027 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.837 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
0.154 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(C=C1)Br)(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a celite bed
|
Type
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WASH
|
Details
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washed with toluene
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
ethyl acetate added
|
Type
|
EXTRACTION
|
Details
|
extracted with 1.5 (N) aqueous HCl solution three times
|
Type
|
WASH
|
Details
|
The combined aqueous layers were washed with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate three times
|
Type
|
WASH
|
Details
|
The combined ethyl acetate layers were washed with water and saturated brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford the product
|
Name
|
|
Type
|
|
Smiles
|
FC(OC1=CC=C(C=C1)N1CCNCC1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |